2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline
Description
2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline (CAS: 1706451-26-4) is a brominated benzimidazole-aniline hybrid compound with the molecular formula C₁₇H₁₈BrN₃ and a molecular weight of 344.25 g/mol . Structurally, it features:
- A 2-bromo substituent on the aniline ring.
- A 5,7-dimethyl-1H-benzo[d]imidazole moiety at the para position of the aniline ring.
- N,N-dimethyl groups on the aniline nitrogen.
Properties
Molecular Formula |
C17H18BrN3 |
|---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
2-bromo-4-(4,6-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C17H18BrN3/c1-10-7-11(2)16-14(8-10)19-17(20-16)12-5-6-15(21(3)4)13(18)9-12/h5-9H,1-4H3,(H,19,20) |
InChI Key |
DLABZFPXLWNLDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)N(C)C)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common method involves the initial formation of the benzoimidazole ring through the reaction of o-phenylenediamine with an appropriate aldehyde under acidic conditions . The resulting benzoimidazole intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position . Finally, the dimethylaniline moiety is introduced through a nucleophilic substitution reaction using N,N-dimethylaniline and a suitable leaving group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzoimidazole derivatives .
Scientific Research Applications
2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The benzoimidazole ring is known to interact with various biological targets, while the bromine atom and dimethylaniline moiety can influence the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule, differing primarily in halogenation, substituent positions, or ancillary groups:
Key Observations :
- Halogen Effects : Bromine in the target compound may enhance electrophilic reactivity compared to chlorine (compound 32) or fluorine (HI-B1), influencing applications in cross-coupling reactions or binding to biological targets .
- Substituent Position: The 5,7-dimethyl groups on the benzimidazole in the target compound vs.
- Aniline Modifications : The N,N-dimethylaniline group is common across analogues, but the addition of a bromobenzyl group (compound in ) introduces hydrophobicity and conformational flexibility.
Spectroscopic and Physical Properties
- IR Spectroscopy : The target compound’s benzimidazole C=N stretch (~1612 cm⁻¹) aligns with analogues, but bromine’s mass difference may shift C–Br vibrations to ~550–600 cm⁻¹ .
- NMR : The N,N-dimethyl groups in all analogues resonate near 3.0 ppm (¹H-NMR) and 39–40 ppm (¹³C-NMR) . Bromine’s electron-withdrawing effect may deshield adjacent protons in the target compound .
- Melting Points: The target compound’s melting point is unspecified, but dichloro analogue 32 melts at 265–266°C, suggesting higher crystallinity compared to non-halogenated variants .
Biological Activity
2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline is a complex organic compound that combines a bromine atom, a benzimidazole moiety, and a dimethylaniline group. This unique structural combination suggests potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. Understanding its biological activity is essential for exploring its therapeutic applications.
- Molecular Formula : C17H18BrN3
- Molecular Weight : 365.25 g/mol
- Structure : The compound features a bromine substituent at the para position relative to the dimethylaniline nitrogen, which influences its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to:
- Bromine Substituent : Facilitates nucleophilic substitution reactions.
- Benzimidazole Moiety : Engages in electrophilic aromatic substitution reactions due to its electron-rich nature.
Biological Activities
Research indicates that compounds containing benzimidazole moieties often exhibit diverse biological activities. Preliminary studies suggest that this compound may possess similar properties:
Antimicrobial Activity
Studies have shown that related compounds can inhibit bacterial growth. For instance:
- Case Study : A series of benzimidazole derivatives demonstrated significant antibacterial activity against various strains of bacteria, suggesting that this compound may exhibit comparable effects.
Antifungal Activity
Compounds with similar structures have also been evaluated for antifungal properties:
- Research Findings : Certain benzimidazole derivatives were effective against fungal pathogens, indicating potential for this compound in treating fungal infections.
Anticancer Properties
The anticancer potential of benzimidazole derivatives has been widely studied:
- In vitro Studies : Some compounds have shown efficacy in inhibiting cancer cell proliferation by targeting specific enzymes or cellular pathways involved in tumor growth.
Data Table: Biological Activity Overview
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Benzimidazole derivatives | Inhibition of bacterial growth |
| Antifungal | Benzimidazole derivatives | Effective against fungal pathogens |
| Anticancer | Various benzimidazoles | Inhibition of cancer cell proliferation |
Interaction Studies
Interaction studies are crucial for understanding the binding affinity of this compound with biological targets such as proteins or enzymes. Techniques such as molecular docking simulations and in vitro assays are typically employed to evaluate these interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
